molecular formula C8H10F3N3 B12300090 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B12300090
M. Wt: 205.18 g/mol
InChI Key: PHVGHJKUUQXOBM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that features a trifluoromethyl group and a fused pyrazolo-diazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the trifluoromethyl group. One common method involves the annulation of the diazepine ring to a pyrazole fragment. This can be achieved through a Rh(III)-catalyzed C–H functionalization/cascade annulation reaction . Another approach involves the use of dicarbonyl intermediates to simultaneously form the pyrazole and diazepine rings .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include N-oxides, dihydro derivatives, and substituted pyrazolo-diazepines.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability. The pyrazolo-diazepine ring system can interact with various biological pathways, potentially modulating neurotransmitter activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its metabolic stability. This makes it a valuable scaffold for the development of new therapeutic agents.

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine (CAS: 1250443-15-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H10F3N3
  • Molecular Weight : 205.18 g/mol
  • IUPAC Name : this compound
  • Purity : 95.00% .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce apoptosis through various pathways:

  • Apoptosis Induction : Compounds similar to this compound have been shown to activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death .

Inhibitory Activities

Pyrazole derivatives have been reported to inhibit several key enzymes and receptors involved in tumorigenesis:

  • Kinase Inhibition : Pyrazoles are known to inhibit BRAF(V600E), EGFR, and Aurora-A kinase . These targets are critical in various cancers and suggest that this compound may also exert similar effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Key modifications can significantly alter their potency:

Compound ModificationEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and potential receptor interactions
Substitution at the nitrogen positionsAlters binding affinity to target proteins

Case Studies

While specific case studies on this compound are sparse in the literature:

  • Similar Compounds : Research on related pyrazolo compounds indicates that modifications can lead to enhanced anticancer activity and reduced toxicity towards normal cells .
  • Combination Therapy : Studies have explored combining pyrazole derivatives with established chemotherapeutics like doxorubicin. This approach has shown promise in enhancing cytotoxicity against resistant cancer cell lines .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-4-6-5-12-2-1-3-14(6)13-7/h4,12H,1-3,5H2

InChI Key

PHVGHJKUUQXOBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN2C1)C(F)(F)F

Origin of Product

United States

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